Cas no 686772-70-3 (3-(4-ethoxyphenyl)-2-{(4-methylphenyl)methylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one)

3-(4-ethoxyphenyl)-2-{(4-methylphenyl)methylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 3-(4-ethoxyphenyl)-2-{(4-methylphenyl)methylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one
- 3-(4-ethoxyphenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- 686772-70-3
- 3-(4-ethoxyphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
- AKOS024584986
- 3-(4-ethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- F0579-0472
-
- Inchi: 1S/C22H22N2O2S2/c1-3-26-18-10-8-17(9-11-18)24-21(25)20-19(12-13-27-20)23-22(24)28-14-16-6-4-15(2)5-7-16/h4-11H,3,12-14H2,1-2H3
- InChI Key: MZIJNCDOKDSGMB-UHFFFAOYSA-N
- SMILES: S1CCC2=C1C(N(C1C=CC(=CC=1)OCC)C(=N2)SCC1C=CC(C)=CC=1)=O
Computed Properties
- Exact Mass: 410.11227030g/mol
- Monoisotopic Mass: 410.11227030g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 632
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 92.5Ų
- XLogP3: 4.9
3-(4-ethoxyphenyl)-2-{(4-methylphenyl)methylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0579-0472-2μmol |
3-(4-ethoxyphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
686772-70-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0579-0472-15mg |
3-(4-ethoxyphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
686772-70-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0579-0472-25mg |
3-(4-ethoxyphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
686772-70-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0579-0472-30mg |
3-(4-ethoxyphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
686772-70-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0579-0472-1mg |
3-(4-ethoxyphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
686772-70-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0579-0472-10mg |
3-(4-ethoxyphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
686772-70-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0579-0472-75mg |
3-(4-ethoxyphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
686772-70-3 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0579-0472-20mg |
3-(4-ethoxyphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
686772-70-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0579-0472-40mg |
3-(4-ethoxyphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
686772-70-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0579-0472-5μmol |
3-(4-ethoxyphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
686772-70-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
3-(4-ethoxyphenyl)-2-{(4-methylphenyl)methylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one Related Literature
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Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
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Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
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Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
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Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
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Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
Additional information on 3-(4-ethoxyphenyl)-2-{(4-methylphenyl)methylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one
Introduction to 3-(4-ethoxyphenyl)-2-{(4-methylphenyl)methylsulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one (CAS No. 686772-70-3) and Its Emerging Applications in Chemical Biology
The compound 3-(4-ethoxyphenyl)-2-{(4-methylphenyl)methylsulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one, identified by its CAS number 686772-70-3, represents a structurally intricate heterocyclic molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the thienopyrimidine class of scaffolds, which are well-documented for their broad spectrum of biological activities and potential therapeutic applications. The unique combination of functional groups, including an ethoxyphenyl moiety and a methylsulfanyl substituent on a thieno[3,2-d]pyrimidin-4-one backbone, imparts distinct chemical and pharmacological properties that make it a promising candidate for further investigation.
Recent advancements in drug discovery have highlighted the importance of multitargeting strategies to enhance therapeutic efficacy while minimizing side effects. The structural features of 3-(4-ethoxyphenyl)-2-{(4-methylphenyl)methylsulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one suggest its potential as a dual or multitangetargeting agent. Specifically, the presence of an aromatic ring system with an ethoxyphenyl group may facilitate interactions with enzymes or receptors involved in metabolic pathways, while the methylsulfanyl moiety could engage with protein binding sites relevant to inflammatory or oncogenic processes. This dual functionality makes the compound an attractive scaffold for developing novel therapeutics against complex diseases.
In the realm of medicinal chemistry, the synthesis and optimization of heterocyclic compounds like thieno[3,2-d]pyrimidin-4-one derivatives have been extensively studied due to their ability to modulate biological pathways. The compound in question has been synthesized through multi-step organic transformations that incorporate key functional group interconversions. The use of palladium-catalyzed cross-coupling reactions has been particularly instrumental in constructing the rigid thienopyrimidine core, ensuring high regioselectivity and yield. Furthermore, modifications to the aromatic substituents have been strategically employed to fine-tune pharmacokinetic properties such as solubility and bioavailability.
One of the most compelling aspects of 3-(4-ethoxyphenyl)-2-{(4-methylphenyl)methylsulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is its potential role in addressing unmet medical needs. Current research indicates that this compound exhibits inhibitory activity against several key enzymes implicated in cancer progression. For instance, preliminary in vitro studies have demonstrated its ability to suppress the activity of tyrosine kinases, which are central to signal transduction pathways that drive cell proliferation and survival. Additionally, the compound has shown promise in modulating transcription factors associated with apoptosis and cell cycle regulation.
The pharmacological profile of this molecule has been further elucidated through computational modeling and molecular docking studies. These investigations have revealed that the compound can effectively bind to active sites of target proteins with high affinity. The interactions between the ethoxyphenyl and methylsulfanyl groups with specific amino acid residues in the binding pocket contribute significantly to its binding stability. Such insights have guided structural modifications aimed at enhancing potency and selectivity while reducing off-target effects.
Preclinical studies have begun to explore the therapeutic potential of 3-(4-ethoxyphenyl)-2-{(4-methylphenyl)methylsulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one in animal models of human disease. Initial results suggest that the compound exhibits favorable pharmacokinetic properties when administered orally or intravenously. Moreover, preliminary toxicology assessments have indicated that it is well-tolerated at doses relevant to therapeutic use. These findings are crucial for advancing the compound into clinical trials where its efficacy and safety can be rigorously evaluated in human populations.
The integration of machine learning and artificial intelligence (AI) into drug discovery has revolutionized the way novel compounds are identified and optimized. By leveraging large datasets containing structural and biological information, 686772-70-3 has been prioritized for further development based on its predicted binding affinity and pharmacological activity. AI-driven virtual screening has also identified potential analogs with enhanced properties that could serve as starting points for new drug candidates.
The future directions for research on thieno[3,2-d]pyrimidin-4-one derivatives, including 686772-70-3, are multifaceted. Further exploration into its mechanism of action will be essential for understanding how it modulates biological pathways at a molecular level. Additionally, ethoxyphenyl-thienopyrimidine scaffolds may be explored as templates for designing next-generation therapeutics targeting other diseases such as neurodegenerative disorders or infectious diseases.
In conclusion, 686772-70-3 represents a structurally sophisticated molecule with significant potential in chemical biology and pharmaceutical development. Its unique combination of functional groups, coupled with promising preclinical data, positions it as a valuable asset in the quest for novel treatments against complex diseases. As research continues, further insights into its biological activities will undoubtedly expand its therapeutic applications.
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